
Dess-Martin periodinane
Overview
Description
Dess-Martin periodinane, also known as 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a hypervalent iodine compound widely used as an oxidizing agent in organic chemistry. It was developed by American chemists Daniel Benjamin Dess and James Cullen Martin in 1983. This reagent is particularly valued for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions .
Mechanism of Action
- The primary targets of DMP are alcohols. It selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones . This specificity arises from its high selectivity towards complexation with the hydroxyl group, allowing rapid ligand exchange—the initial step in the oxidation reaction .
- DMP is a hypervalent iodine compound. It starts by substituting one of its acetate ions with the alcohol, forming an aryliodo (III) ester—periodinane intermediate. This intermediate then undergoes deprotonation, leading to the oxidation of the alcohol to the corresponding carbonyl compound (aldehyde or ketone) .
- Notably, DMP operates under mild conditions (room temperature) and in dichloromethane or chloroform. Its efficiency lies in its ability to perform ligand exchange rapidly, resulting in selective oxidation .
- Excretion : The iodo-compound byproduct formed during the reaction can be easily separated after basic work-up .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Dess-Martin periodinane is primarily used as an oxidant in biochemical reactions . It interacts with primary and secondary alcohols, converting them into their corresponding aldehyde or ketone products . The nature of these interactions is based on the oxidation process, where DMP acts as an oxidizing agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as an oxidizing agent . It binds to alcohols, facilitating their oxidation to aldehydes (for primary alcohols) or ketones (for secondary alcohols) . This process involves a change in the oxidation state of the alcohol, driven by the chemical properties of DMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors like its stability and degradation . DMP is known for its long shelf life, which contributes to its stability . It can be hydrolyzed by moisture to o-iodoxybenzoic acid (IBX), which is a more powerful oxidizing agent .
Metabolic Pathways
This compound plays a role in the metabolic pathways of alcohols, where it acts as an oxidizing agent . It interacts with these compounds, facilitating their conversion into aldehydes or ketones . This can potentially affect metabolic flux or metabolite levels, depending on the specific metabolic context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dess-Martin periodinane typically involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acetylation. The process can be summarized as follows:
-
Oxidation of 2-iodobenzoic acid:
- 2-iodobenzoic acid is treated with potassium bromate and sulfuric acid at elevated temperatures to form 2-iodoxybenzoic acid (IBX).
- The reaction mixture is cooled, and the resulting solid is filtered and washed to obtain IBX .
-
Acetylation of IBX:
- IBX is then acylated using acetic acid and acetic anhydride in the presence of a catalytic amount of tosylic acid.
- The mixture is heated to 85°C and then allowed to cool, resulting in the formation of this compound as a crystalline solid .
Industrial Production Methods: While this compound is highly effective, its industrial production is limited due to its cost and potentially explosive nature. The reagent is typically produced in smaller quantities for laboratory use rather than large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions: Dess-Martin periodinane is primarily used for oxidation reactions. It is known for its ability to oxidize:
- Primary alcohols to aldehydes
- Secondary alcohols to ketones
- Amides to imides
- Amines to nitriles
- Disulfides to sulfones
Common Reagents and Conditions:
- The oxidation reactions are typically carried out in dichloromethane or chloroform at room temperature.
- The reactions are usually complete within 0.5 to 2 hours .
Major Products:
Scientific Research Applications
Dess-Martin periodinane has a wide range of applications in scientific research, particularly in organic synthesis. Some of its key applications include:
Total Synthesis of Natural Products: It is frequently used in the multi-step synthesis of natural products due to its mild and selective oxidation properties.
Oxidation of Complex Molecules: It is used to oxidize multifunctional alcohols and other complex molecules without affecting sensitive functional groups.
Selective Oxidation: It is employed in the selective oxidation of alkenes to epoxides and other specific transformations.
Biological and Medicinal Chemistry: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Comparison with Similar Compounds
- 2-Iodoxybenzoic acid (IBX)
- Chromium-based oxidants (e.g., Jones reagent)
- Dimethyl sulfoxide (DMSO)-based oxidants (e.g., Swern oxidation reagent) .
Dess-Martin periodinane stands out due to its unique combination of reactivity, mild conditions, and selectivity, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLCNNUWBJBICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236335 | |
| Record name | Triacetoxyperiodinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87413-09-0 | |
| Record name | Dess-Martin periodinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87413-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triacetoxyperiodinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087413090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacetoxyperiodinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dess-Martin periodinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIACETOXYPERIODINANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336B74JK56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
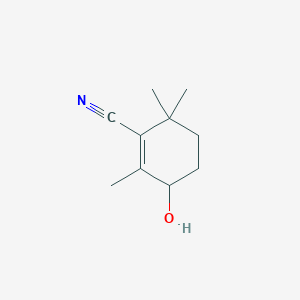
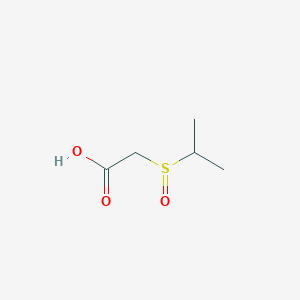
![3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride](/img/structure/B144075.png)
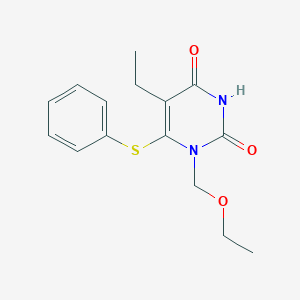
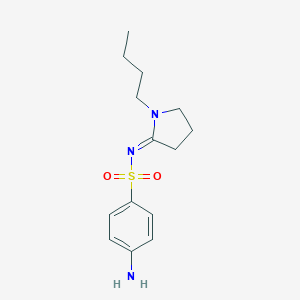

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride](/img/structure/B144082.png)
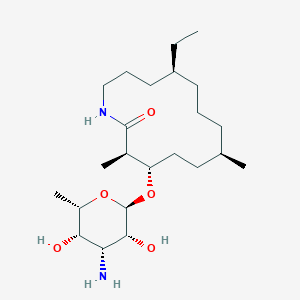

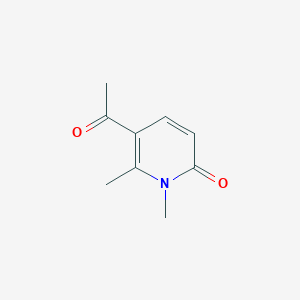
![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
